![molecular formula C19H25N5OS B12549170 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile CAS No. 174562-21-1](/img/structure/B12549170.png)
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Diazenyl Group: The diazenyl group can be introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Substitution Reactions: The butan-2-yl and butyl groups are introduced through nucleophilic substitution reactions, where appropriate alkyl halides react with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the diazenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazenyl group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl and butyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of thiazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methyl-1,3-thiazole-5-carbonitrile: Similar structure but with a methyl group instead of a methoxy group.
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-ethoxy-1,3-thiazole-5-carbonitrile: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of substituents in 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile contributes to its distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
174562-21-1 |
|---|---|
Molecular Formula |
C19H25N5OS |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[[4-[butan-2-yl(butyl)amino]phenyl]diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C19H25N5OS/c1-5-7-12-24(14(3)6-2)16-10-8-15(9-11-16)22-23-19-21-18(25-4)17(13-20)26-19/h8-11,14H,5-7,12H2,1-4H3 |
InChI Key |
XTXBWCYYJOUQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=C(C=C1)N=NC2=NC(=C(S2)C#N)OC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


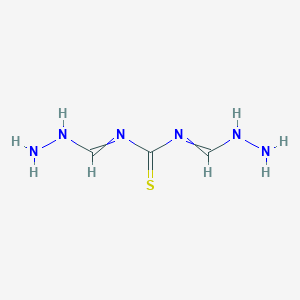
![3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-](/img/structure/B12549102.png)
![2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine](/img/structure/B12549108.png)
![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
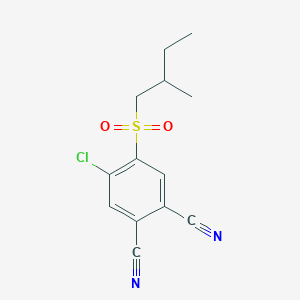


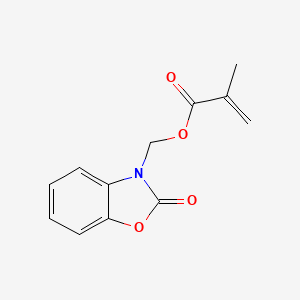

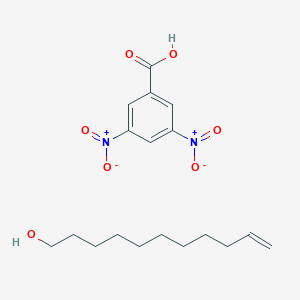
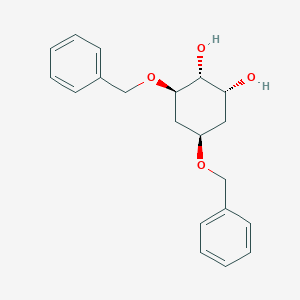
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
